

Direct Comparison: Perphenazine Decanoate vs. Haloperidol Decanoate

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Compound Focus: Perphenazine

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The table below summarizes the key findings from a 51-week, randomized, double-blind, cross-over study that directly compared the two depot antipsychotics [1] [2] [3].

Comparison Aspect	Perphenazine Decanoate (PD)	Haloperidol Decanoate (HD)
Study Design	Randomized, double-blind, cross-over, multicentre trial with a 6-week elimination phase [1] [2]	
Patient Population	29 chronic schizophrenic patients in a stable maintenance phase [1] [2]	
Mean Dose	117 mg (range 20-313 mg) [1] [2]	120 mg (range 20-350 mg) [1] [2]
Dosing Interval	3 weeks [1] [2]	3 weeks [1] [2]
Antipsychotic Efficacy	No significant difference between the two drugs [1] [2]	
Side Effects	No significant difference in side effects as per the UKU scale [1] [2]	

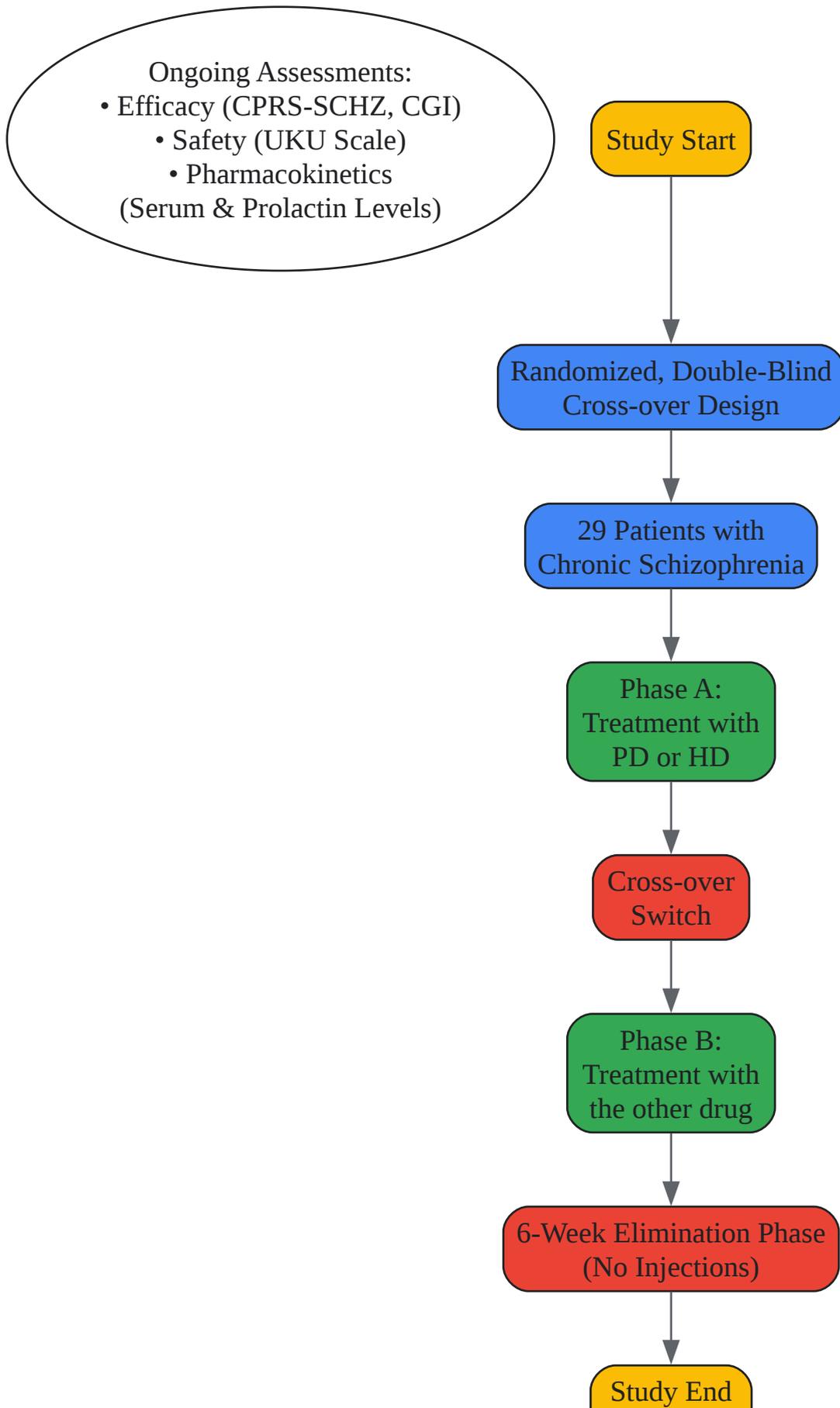
Comparison Aspect	Perphenazine Decanoate (PD)	Haloperidol Decanoate (HD)
Patients' Global Improvement	52% of patients [1] [2]	39% of patients (difference was not statistically significant) [1] [2]
Serum Concentration (at week 24)	0.8 - 15.9 nmol/L [1] [2]	2.3 - 46.7 nmol/L [1] [2]
Elimination Phase	Very slow elimination for both drugs; no interaction effects observed [1] [2]	
Key Context on Serum Levels	Serum levels in most patients were lower than those recommended for acute-subacute treatment [1] [2]	

Detailed Experimental Protocol

For research and reproducibility purposes, here is a detailed breakdown of the methodology used in the cited study [1] [2]:

- **Trial Design:** A **long-term, cross-over study** with a total duration of 51 weeks. This included an elimination phase of 6 weeks at the end where no depot injections were administered. The study was conducted as a **randomized, double-blind, multicentre trial** [1] [2].
- **Participants:** The study enrolled 29 patients diagnosed with chronic schizophrenia who were in a stable neuroleptic maintenance phase [1] [2].
- **Interventions:** Patients received intramuscular (IM) injections of either **perphenazine** decanoate or haloperidol decanoate every 3 weeks. The cross-over design meant that patients switched from one medication to the other at a predetermined point in the study [1] [2].
- **Outcome Measures:**
 - **Efficacy:** Rated using the **CPRS-SCHZ** (Comprehensive Psychopathological Rating Scale for Schizophrenia) and **CGI** (Clinical Global Impression) scales [1] [2].
 - **Safety and Tolerability:** Assessed using the **UKU Side Effect Rating Scale** [1] [2].
 - **Pharmacokinetics:** **Serum concentrations** of **perphenazine**, haloperidol, and **prolactin** were monitored throughout the trial [1] [2].

The workflow of this clinical trial is summarized in the diagram below:



(51 Weeks)

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Key Comparative Insights

The data suggests that while the two drugs were largely equivalent on primary efficacy and safety measures, there may be nuanced differences. The **doses used were considered equipotent** in controlling schizophrenic symptoms based on the CPRS-SCHZ scores [1] [2].

However, a secondary measure hinted at a potential subjective preference, as a **higher percentage of patients showed global improvement on perphenazine decanoate** (52%) compared to haloperidol decanoate (39%), though this difference was not statistically significant [1] [2]. The study also provided important pharmacokinetic data, showing a very slow elimination for both depot formulations [1] [2].

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References

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